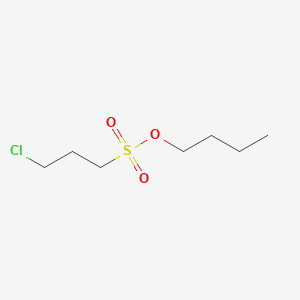
3-Acetoxy-2-phenylpropanoic acid
Vue d'ensemble
Description
3-Acetoxy-2-phenylpropanoic acid is an organic compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for 3-Acetoxy-2-phenylpropanoic acid is 3-(acetyloxy)-2-phenylpropanoic acid . The InChI code is 1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
Specific chemical reactions involving 3-Acetoxy-2-phenylpropanoic acid were not found in the search results. For detailed information, it is recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis
3-Acetoxy-2-phenylpropanoic acid is a white to yellow powder or crystals . It has a molecular weight of 208.21 . The compound should be stored in a tightly closed container, in a cool and dry place .Applications De Recherche Scientifique
Chemical Properties and Storage
3-Acetoxy-2-phenylpropanoic acid has a molecular weight of 208.21 . It is a white to yellow powder or crystal that can be stored at room temperature .
Safety Information
This compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 .
Biosynthesis in Microorganisms
Research has shown that 3-Acetoxy-2-phenylpropanoic acid can be artificially biosynthesized in a tyrosine overproducing Escherichia coli strain . This opens up possibilities for large-scale production of this compound using microbial approaches .
Production of Phenylpropanoic Acids
The artificial biosynthetic pathway in E. coli yields phenylpropanoic acids such as 4-coumaric acid, caffeic acid, and ferulic acid . This shows the potential of 3-Acetoxy-2-phenylpropanoic acid in the production of these valuable compounds .
Pharmaceutical Applications
Phenylpropanoic acids, including 3-Acetoxy-2-phenylpropanoic acid, have various pharmaceutical properties . They have attracted increasing attention for their potential in human healthcare .
Industrial Applications
Phenylpropanoic acids are valuable monomers for the production of liquid crystal polymers, which can be used for electronic applications . This indicates the potential of 3-Acetoxy-2-phenylpropanoic acid in the electronics industry .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of tropine and respective derivatives .
Mode of Action
It’s interaction with its targets and the resulting changes are yet to be fully understood .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The skin permeation of the compound is low .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Acetoxy-2-phenylpropanoic acid. The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Propriétés
IUPAC Name |
3-acetyloxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGQBORIYFGJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448420 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14510-36-2 | |
| Record name | 3-Acetoxy-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[(Acetyloxy)methyl]benzeneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB7U6HFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)



![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

